molecular formula C14H20ClFN2O5S2 B2588122 3-chloro-4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 2415630-28-1

3-chloro-4-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2588122
CAS No.: 2415630-28-1
M. Wt: 414.89
InChI Key: ZEFRKBFMTSCODK-UHFFFAOYSA-N
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Description

The compound “3-Chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs . The molecule also contains a fluorine atom and a chlorine atom attached to the benzene ring, which could potentially enhance its reactivity or binding affinity in biological systems.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a 3D model, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The presence of the sulfonamide group could make it a potential electrophile, while the halogen substituents on the benzene ring could enhance its reactivity in certain reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Sulfonamides, for example, are known to inhibit bacterial enzymes, which makes them effective antibiotics .

Properties

IUPAC Name

3-chloro-4-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN2O5S2/c1-23-14(5-7-18(8-6-14)24(2,19)20)10-17-25(21,22)11-3-4-13(16)12(15)9-11/h3-4,9,17H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFRKBFMTSCODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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